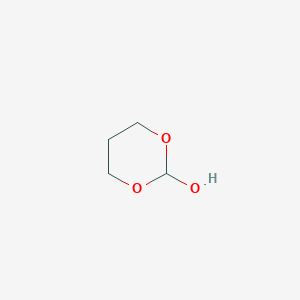
1,3-Dioxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxan-2-ol is an organic compound with a six-membered ring structure containing two oxygen atoms at the 1 and 3 positions. This compound is a derivative of 1,3-dioxane and is known for its stability and versatility in various chemical reactions. It is commonly used as a building block in organic synthesis and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-2-ol can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the compound. Methods such as the use of ethyl orthoformate and catalytic amounts of NBS (N-bromosuccinimide) have been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under mild conditions but can be reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can oxidize this compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Applications De Recherche Scientifique
1,3-Dioxan-2-ol has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the study of biochemical pathways and enzyme mechanisms.
Medicine: Research into its potential as a drug delivery agent and its role in the synthesis of pharmaceuticals is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dioxan-2-ol involves its interaction with various molecular targets and pathways. Its reactivity with electrophiles and nucleophiles allows it to participate in a wide range of chemical reactions. The compound’s stability under mild conditions and reactivity under specific conditions make it a versatile tool in organic synthesis .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: An isomer of 1,3-dioxan-2-ol with similar chemical properties but different reactivity patterns.
1,3-Dioxolane: A five-membered ring compound with two oxygen atoms, used as a solvent and in polymer production.
1,4-Dioxane: Another isomer with significant commercial value, used as a solvent and in the production of various chemicals.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. Its ability to act as both a nucleophile and an electrophile makes it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
67842-74-4 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
1,3-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3/c5-4-6-2-1-3-7-4/h4-5H,1-3H2 |
Clé InChI |
DOGFDJRMLSJJJL-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


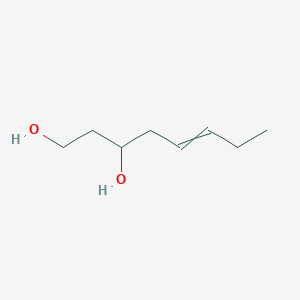
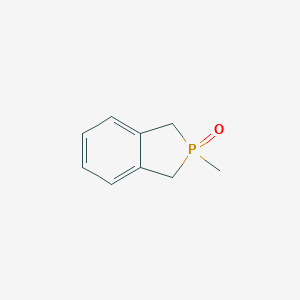
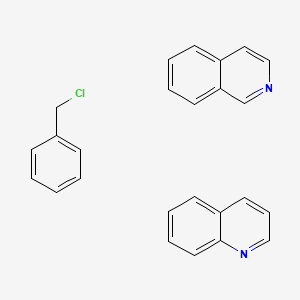
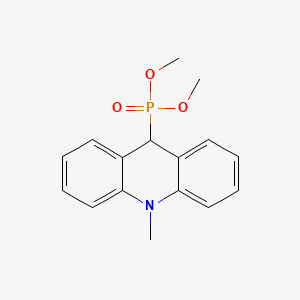
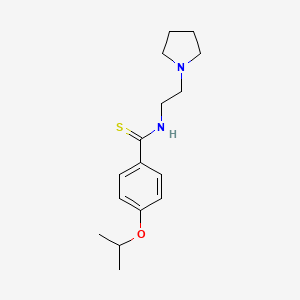

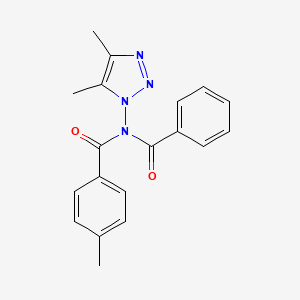
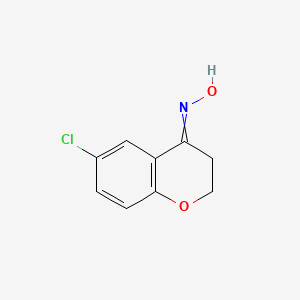
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
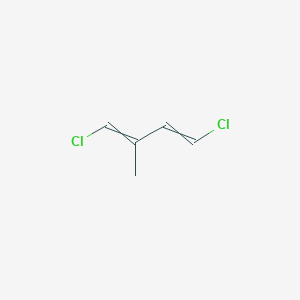
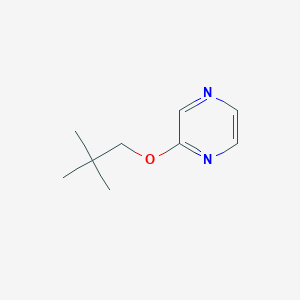
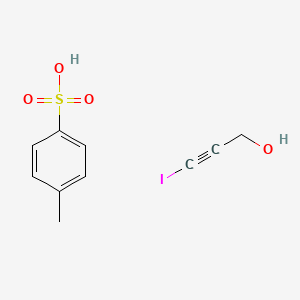
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
